molecular formula C15H15N3O B11859999 1-methyl-3-(phenylamino)-2,3-dihydroquinazolin-4(1H)-one CAS No. 95757-92-9

1-methyl-3-(phenylamino)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11859999
CAS No.: 95757-92-9
M. Wt: 253.30 g/mol
InChI Key: WKVPRSQMFRRJDO-UHFFFAOYSA-N
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Description

1-methyl-3-(phenylamino)-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The presence of a phenylamino group at the 3-position and a methyl group at the 1-position further defines its unique chemical identity. Quinazolinone derivatives have been widely studied for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(phenylamino)-2,3-dihydroquinazolin-4(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of anthranilic acid derivatives with appropriate amines. For instance, the reaction of 2-aminobenzamide with phenyl isocyanate under reflux conditions can yield the desired quinazolinone derivative. Another approach involves the condensation of 2-aminobenzonitrile with N-phenylformamide in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of solvents, catalysts, and reaction conditions is carefully optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(phenylamino)-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an enzyme inhibitor and receptor modulator.

    Medicine: Quinazolinone derivatives are investigated for their anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 1-methyl-3-(phenylamino)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the quinazolinone derivative.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-3-(phenylamino)-quinazolin-4(1H)-one
  • 1-methyl-3-(phenylamino)-quinazolin-4(1H)-one
  • 1-methyl-3-(phenylamino)-2,3-dihydroquinoxalin-4(1H)-one

Uniqueness

1-methyl-3-(phenylamino)-2,3-dihydroquinazolin-4(1H)-one is unique due to its specific substitution pattern and the presence of both a phenylamino group and a methyl group. This unique structure contributes to its distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.

Properties

CAS No.

95757-92-9

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

3-anilino-1-methyl-2H-quinazolin-4-one

InChI

InChI=1S/C15H15N3O/c1-17-11-18(16-12-7-3-2-4-8-12)15(19)13-9-5-6-10-14(13)17/h2-10,16H,11H2,1H3

InChI Key

WKVPRSQMFRRJDO-UHFFFAOYSA-N

Canonical SMILES

CN1CN(C(=O)C2=CC=CC=C21)NC3=CC=CC=C3

Origin of Product

United States

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